molecular formula C24H20As+ B091060 Tetraphenylarsonium thiocyanate CAS No. 15912-80-8

Tetraphenylarsonium thiocyanate

Cat. No.: B091060
CAS No.: 15912-80-8
M. Wt: 383.3 g/mol
InChI Key: PJMJFVQKDBRMIP-UHFFFAOYSA-N
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Description

Rizatriptan N-oxide is a chemical compound derived from rizatriptan, a medication primarily used to treat migraines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rizatriptan N-oxide can be synthesized through the oxidation of rizatriptan. One common method involves using sodium tungstate as a catalyst and hydrogen peroxide as the oxidizing agent. The reaction is typically carried out in a methanolic medium containing methanesulphonic acid at a temperature of 50-55°C .

Industrial Production Methods

While specific industrial production methods for rizatriptan N-oxide are not extensively documented, the synthesis process generally follows the laboratory methods with scale-up adjustments to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Rizatriptan N-oxide primarily undergoes oxidation reactions. It can also participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed from the oxidation of rizatriptan is rizatriptan N-oxide itself. Other minor metabolites include triazolomethyl indole-3-acetic acid .

Scientific Research Applications

Rizatriptan N-oxide is primarily used in research settings to study its chemical properties and potential applications. It is often used as a reference compound in the analysis of rizatriptan and its metabolites. Additionally, it serves as a model compound in studies involving the oxidation of triptans and related compounds .

Mechanism of Action

The exact mechanism of action of rizatriptan N-oxide is not fully elucidated. it is known that rizatriptan, the parent compound, acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors. This action leads to vasoconstriction and inhibition of pro-inflammatory neuropeptide release, which helps alleviate migraine symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rizatriptan N-oxide is unique due to its specific chemical structure and the particular conditions under which it is synthesized. Its properties and reactivity may differ from other triptan N-oxides, making it a valuable compound for specific research applications .

Properties

IUPAC Name

tetraphenylarsanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20As/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMJFVQKDBRMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20As+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862070
Record name Tetraphenylarsanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15912-80-8
Record name Tetraphenylarsonium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15912-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraphenylarsonium thiocyanate
Reactant of Route 2
Tetraphenylarsonium thiocyanate
Reactant of Route 3
Tetraphenylarsonium thiocyanate
Reactant of Route 4
Tetraphenylarsonium thiocyanate
Reactant of Route 5
Tetraphenylarsonium thiocyanate
Reactant of Route 6
Tetraphenylarsonium thiocyanate

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